4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine
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Overview
Description
4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine is a complex organic compound characterized by its unique structure, which includes a dichloromethylcyclopropyl group attached to a propynyl chain, further linked to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine typically involves multiple steps. One common approach starts with the preparation of 3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynoic acid . This intermediate is then subjected to further reactions to introduce the morpholine ring. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine involves its interaction with specific molecular targets. The dichloromethylcyclopropyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The propynyl chain and morpholine ring further modulate the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynoic acid
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
Uniqueness
4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine is unique due to its combination of a dichloromethylcyclopropyl group with a propynyl chain and morpholine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(2,2-dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-10(9-11(10,12)13)3-2-4-14-5-7-15-8-6-14/h4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWQULUNBCRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C#CCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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